5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid
Description
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid (CAS: 925084-82-8) is a synthetic derivative of 5-oxopentanoic acid, featuring an isobutyryl-substituted anilino group at the fourth position of the pentanoic acid backbone. Its molecular formula is C₁₅H₁₉N₃O₄ (MW: 305.33 g/mol), and it is characterized by a ketone group at the fifth carbon and an amide linkage to the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as 5-aminolevulinic acid derivatives used in photodynamic therapy and imaging .
Properties
IUPAC Name |
5-[4-(2-methylpropanoylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10(2)15(21)17-12-8-6-11(7-9-12)16-13(18)4-3-5-14(19)20/h6-10H,3-5H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOVWOQRZNTNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with isobutyryl chloride to form 4-(isobutyrylamino)aniline.
Coupling Reaction: The 4-(isobutyrylamino)aniline is then coupled with a suitable carboxylic acid derivative, such as glutaric anhydride, under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Utilizing automated reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis:
- The compound serves as a versatile reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the formation of various chemical structures through oxidation, reduction, and substitution reactions.
Table 1: Major Chemical Reactions Involving 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid
| Reaction Type | Products Formed | Description |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Converts the compound into more oxidized forms. |
| Reduction | Amines, alcohols | Reduces functional groups to form amines or alcohols. |
| Substitution | Substituted aniline derivatives | Introduces new substituents into the aniline structure. |
Biological Applications
Proteomics Research:
- In biological studies, this compound is utilized to investigate protein interactions and functions. Its ability to bind with specific proteins makes it a valuable tool in understanding cellular mechanisms.
In Vivo Studies:
- Antitumor Activity: In xenograft models, the compound has shown significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects: Studies have demonstrated a significant reduction in inflammation markers in induced arthritis models, showcasing its therapeutic promise.
Case Study on Cancer Treatment:
- Objective: Evaluate anticancer effects in breast cancer models.
- Results: Induced significant apoptosis in cancer cells while sparing normal cells.
Medical Applications
Drug Development:
- The compound is under investigation for its potential use in drug delivery systems and therapeutic applications. Its unique structure allows it to interact with various molecular targets, influencing cellular processes and biochemical pathways.
Case Study on Infection Control:
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Effective inhibition of growth in multi-drug resistant strains was observed, highlighting its potential as an antimicrobial agent.
Industrial Applications
Specialty Chemicals Production:
- Beyond laboratory settings, this compound is used in the production of specialty chemicals and materials. Its unique properties allow for diverse applications in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
The primary structural variations among analogs lie in the substituents attached to the anilino moiety. Key examples include:
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid | Isobutyryl (C₃H₇CO) | 925084-82-8 | C₁₅H₁₉N₃O₄ | 305.33 |
| 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid | Ethylanilino (C₆H₅N(C₂H₅)CO) | 941422-98-6 | C₂₀H₂₂N₂O₄ | 354.41 |
| 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid | Butyryl (C₃H₇CO) | sc-317980 | C₁₅H₁₉N₃O₄ | 305.33 |
| 5-{3-[(Isopropylamino)carbonyl]anilino}-5-oxopentanoic acid | Isopropyl (meta-substitution) | N/A | C₁₆H₂₁N₃O₄ | 319.36 |
- Key Observations: Isobutyryl vs. Butyryl: The branched isobutyryl group (vs. Ethylanilino Substitution: The ethylanilino group introduces a phenyl ring, increasing hydrophobicity (logP: ~2.5 vs. ~1.8 for isobutyryl) and altering receptor binding . Positional Isomerism: Meta-substitution (e.g., isopropylamino at the third position) reduces symmetry, affecting crystallinity and solubility .
Aromatic Ring Modifications
Variations in the aryl group attached to the pentanoic acid backbone significantly influence electronic properties:
Challenges in Purification
Physicochemical Data
| Property | This compound | Ethylanilino Analog (CAS 941422-98-6) |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | 185–189°C |
| LogP (Predicted) | 1.8 | 2.5 |
| Solubility (Water) | 2.1 mg/mL | 0.8 mg/mL |
Biological Activity
5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid, also known by its CAS number 925084-82-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.34 g/mol
- CAS Number : 925084-82-8
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The compound is believed to act on specific pathways involved in cellular signaling and metabolic processes.
Target Pathways
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting the synthesis of key biomolecules.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, influencing processes such as apoptosis and proliferation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth and inducing apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokine levels |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Case Study on Antimicrobial Activity :
- A study evaluated the compound's effectiveness against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
-
Case Study on Anticancer Activity :
- In vitro studies using breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
-
Case Study on Anti-inflammatory Effects :
- Research focused on the modulation of inflammatory markers in animal models showed that administration of the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
